molecular formula C27H21N5O3S2 B2356163 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-89-3

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2356163
CAS No.: 868377-89-3
M. Wt: 527.62
InChI Key: HEGGBOMLLYOYEZ-IKPAITLHSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C27H21N5O3S2 and its molecular weight is 527.62. The purity is usually 95%.
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Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_4O_2S, with a molecular weight of 396.47 g/mol. The structure features a benzamide core, bis(2-cyanoethyl) sulfamoyl moiety, and a prop-2-ynyl group attached to a benzothiazole ring. This unique configuration suggests potential interactions with various biological targets.

The compound's mechanism of action is hypothesized to involve inhibition of key enzymes involved in cancer cell proliferation and survival. Similar compounds have shown activity against histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent modulation of gene expression related to apoptosis and cell cycle regulation.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, derivatives containing benzothiazole moieties have demonstrated potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Reference
Compound AA549 (Lung)6.26 ± 0.33
Compound BHCC827 (Lung)6.48 ± 0.11
Compound CHepG2 (Liver)1.30

These findings suggest that the benzothiazole derivatives may enhance therapeutic efficacy when used in combination with existing chemotherapeutics.

Antimicrobial Activity

In addition to its antitumor potential, the compound has been evaluated for antimicrobial properties. Testing against common bacterial strains showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Escherichia coli32
Staphylococcus aureus16

These results indicate that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

  • In Vitro Studies : A study conducted on human lung cancer cell lines demonstrated that compounds similar to this compound induced apoptosis and inhibited proliferation significantly more than control treatments.
    • Methodology : The study utilized MTS cytotoxicity assays and BrdU proliferation assays to assess cell viability and proliferation rates.
  • In Vivo Studies : In xenograft models, similar compounds have shown tumor growth inhibition rates exceeding 48%, suggesting effective in vivo antitumor activity.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S2/c1-2-17-32-24-14-11-20-7-3-4-8-23(20)25(24)36-27(32)30-26(33)21-9-12-22(13-10-21)37(34,35)31(18-5-15-28)19-6-16-29/h1,3-4,7-14H,5-6,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGGBOMLLYOYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.